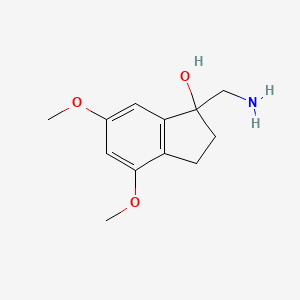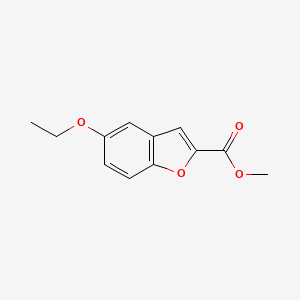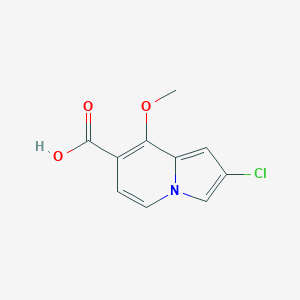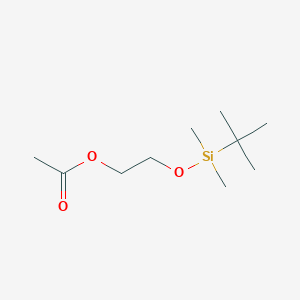
6-Chloro-9-(trimethylsilyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-(trimethylsilyl)-9H-purine is a chemical compound with the molecular formula C₈H₁₂ClN₅Si. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of the chloro and trimethylsilyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(trimethylsilyl)-9H-purine typically involves the reaction of 6-chloropurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
6-Chloro-9-(trimethylsilyl)-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: The major product is the hydroxyl derivative of the original compound.
科学研究应用
6-Chloro-9-(trimethylsilyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
作用机制
The mechanism of action of 6-Chloro-9-(trimethylsilyl)-9H-purine depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The chloro and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, making it a useful tool in biochemical research.
相似化合物的比较
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
9-Trimethylsilyl-9H-purine: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.
6-Chloro-9H-purine: Lacks the trimethylsilyl group, similar to 6-chloropurine, but still retains the chloro group for substitution reactions.
Uniqueness
6-Chloro-9-(trimethylsilyl)-9H-purine is unique due to the presence of both the chloro and trimethylsilyl groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications .
属性
CAS 编号 |
32865-86-4 |
|---|---|
分子式 |
C8H11ClN4Si |
分子量 |
226.74 g/mol |
IUPAC 名称 |
(6-chloropurin-9-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,1-3H3 |
InChI 键 |
WHJNVCIXZWGLTQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)







![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)


